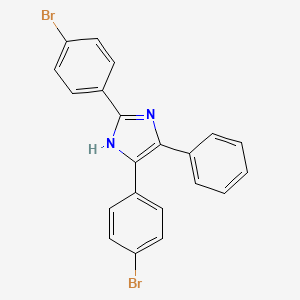![molecular formula C24H16N2O6 B3855621 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
Vue d'ensemble
Description
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMNQ belongs to the class of naphthoquinone derivatives and has been widely used in various biochemical and physiological studies.
Mécanisme D'action
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone generates ROS by accepting electrons from the electron transport chain in the mitochondria. This process leads to the formation of superoxide anion radicals, which are converted to hydrogen peroxide and other ROS. This compound has been shown to induce oxidative stress in various cell types and tissues. The mechanism of action of this compound involves the activation of redox-sensitive transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by increasing ROS levels. This compound has also been shown to induce inflammation by activating NF-κB and AP-1. In vivo studies have demonstrated that this compound can induce oxidative stress and cause tissue damage in various organs such as the liver, kidney, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone in lab experiments is its ability to generate ROS in a controlled manner. This allows researchers to study the effects of ROS on various cellular processes without the need for exogenous ROS sources. However, the use of this compound also has some limitations. This compound can induce oxidative stress and cause tissue damage, which can affect the interpretation of the results. Therefore, it is important to use appropriate concentrations of this compound and to monitor the effects on cell viability and tissue integrity.
Orientations Futures
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has potential applications in various fields of research such as cancer therapy, neurodegenerative disorders, and inflammation. Future studies could focus on optimizing the synthesis method of this compound and developing more specific derivatives that can target specific cellular processes. This compound could also be used in combination with other drugs or therapies to enhance their effectiveness. Moreover, further studies could investigate the effects of this compound on different animal models and human subjects to determine its safety and efficacy.
Applications De Recherche Scientifique
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress. ROS are highly reactive molecules that can cause damage to cells and tissues. By inducing oxidative stress, this compound has been used to study the effects of ROS on various cellular processes such as apoptosis, inflammation, and cell signaling. This compound has also been used as a tool to study the role of ROS in disease states such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c1-13-11-15(7-9-19(13)27)25-31-23-21(29)17-5-3-4-6-18(17)22(30)24(23)32-26-16-8-10-20(28)14(2)12-16/h3-12H,1-2H3/b25-15-,26-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYPVRTSBKWOA-YXHOTNNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC2=C(C(=O)C3=CC=CC=C3C2=O)ON=C4C=CC(=O)C(=C4)C)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC2=C(C(=O)C3=CC=CC=C3C2=O)O/N=C/4\C=C(C(=O)C=C4)C)/C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855543.png)
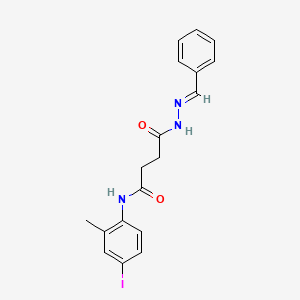
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
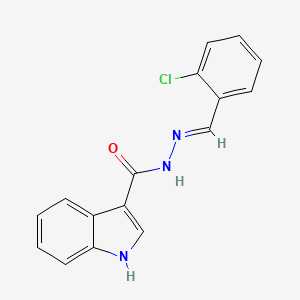
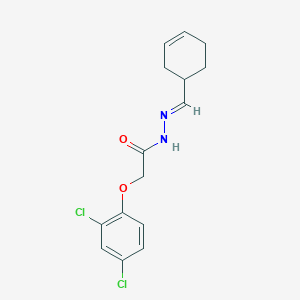

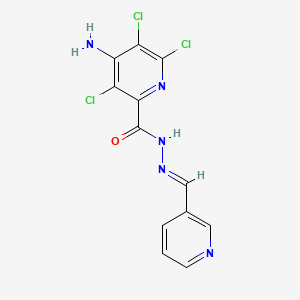
![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)

